molecular formula C19H19N5O3S B2935019 N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide CAS No. 852295-15-9

N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Cat. No. B2935019
CAS RN: 852295-15-9
M. Wt: 397.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of related compounds involves innovative methods to create various derivatives, focusing on the structural analysis through techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. The optimization of molecular structures using DFT calculations highlights the importance of precise chemical synthesis and analysis in developing compounds with potential scientific applications (Sun et al., 2021).

Pharmacological Potential

Studies have also explored the pharmacological potential of triazoloquinazoline derivatives, indicating activities such as H(1)-antihistaminic effects, suggesting their utility in developing new therapeutic agents. The exploration of these compounds for antimicrobial activities against various bacterial and fungal species further illustrates the broad scope of scientific research applications, potentially leading to new antimicrobial agents (Al-Salahi et al., 2013).

Antihistaminic Agents

The synthesis of novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and their evaluation as a new class of H(1)-antihistaminic agents underscore the compound's potential in medical research. The identification of compounds with significant protection against histamine-induced bronchospasm and minimal sedative effects points to the possibility of developing safer, more effective antihistamines (Alagarsamy et al., 2008).

Molecular Docking and SAR Studies

The development of quality control methods and molecular docking studies for the substance indicates a systematic approach to understanding its interaction with biological targets, emphasizing the importance of structural-activity relationships (SAR) in designing compounds with specific biological activities (Danylchenko et al., 2018).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-2-9-23-17(26)14-7-3-4-8-15(14)24-18(23)21-22-19(24)28-12-16(25)20-11-13-6-5-10-27-13/h3-8,10H,2,9,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXIYVDHNMAZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

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